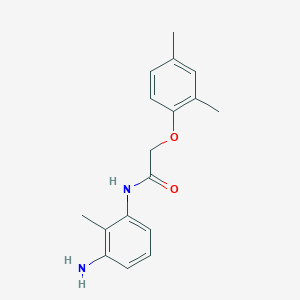

N-(3-Amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide

Description

N-(3-Amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide is a synthetic acetamide derivative characterized by a phenoxyacetamide backbone substituted with two methyl groups at the 2- and 4-positions of the phenoxy ring. The aniline moiety is modified with an amino group at the 3-position and a methyl group at the 2-position. Its molecular formula is inferred to be C₁₈H₂₂N₂O₂ (based on analogs in ), with a molecular weight of approximately 298.38 g/mol .

Properties

IUPAC Name |

N-(3-amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-11-7-8-16(12(2)9-11)21-10-17(20)19-15-6-4-5-14(18)13(15)3/h4-9H,10,18H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKBNXUNOUFODSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(=O)NC2=CC=CC(=C2C)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide typically involves the reaction of 3-amino-2-methylphenol with 2,4-dimethylphenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of N-(3-Amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieve high yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: N-(3-Amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products:

Oxidation: Nitro derivatives of the original compound.

Reduction: Amines with reduced aromatic rings.

Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

Chemistry

N-(3-Amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide serves as a building block in organic synthesis. It can undergo various chemical reactions such as oxidation, reduction, and substitution to form more complex molecules. This characteristic makes it valuable in the development of new materials and chemical processes.

Biology

The compound has been investigated for its biological activity , particularly its potential antimicrobial and anticancer properties. Studies suggest that it may interact with specific molecular targets, altering enzyme activities and leading to various biological effects.

- Neuroprotective Effects : Related compounds in the acetamide class have demonstrated neuroprotective properties in cell culture models. For instance, specific derivatives were shown to protect neuronal cells from oxidative stress-induced damage.

- Enzyme Inhibition : The compound exhibits potential as an enzyme inhibitor, particularly against carbonic anhydrase II (CA II), which is crucial for maintaining acid-base balance in tissues. Molecular docking studies indicate effective binding to the active site of CA II, suggesting therapeutic implications for conditions where CA activity is dysregulated.

Medicine

Research is ongoing to explore the compound's potential as a pharmaceutical agent . Its structural similarities to known drugs suggest possible applications in treating metabolic disorders, neurodegenerative diseases, and other pathologies.

Case Studies and Research Findings

| Study Focus | Findings |

|---|---|

| Neuroprotection | Compounds related to N-(3-Amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide showed protective effects on PC12 cells against sodium nitroprusside-induced damage. |

| Inhibition of Carbonic Anhydrase | One derivative exhibited an IC50 value of 16.7 nM against CA II, indicating strong inhibitory activity. |

Mechanism of Action

The mechanism of action of N-(3-Amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide involves its interaction with specific molecular targets. The amino group and the aromatic rings allow it to form hydrogen bonds and π-π interactions with proteins and enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared to analogs in three categories: herbicidal auxins , anticancer acetamides , and structural isomers . Key differences in substituents, physicochemical properties, and biological activities are highlighted.

Comparison with Herbicidal Auxin Analogs

Compounds with phenoxyacetamide scaffolds are widely used as synthetic auxins. Structural variations in the phenoxy and aniline groups critically influence herbicidal activity and selectivity.

- Key Observations: Chlorine substituents (e.g., in WH7, 2,4-D) enhance herbicidal potency but may reduce selectivity .

Comparison with Anticancer Acetamides

Phenoxyacetamide derivatives exhibit anticancer properties, with activity dependent on substituent electronic and steric effects.

- Key Observations: Electron-withdrawing groups (e.g., sulfonylquinazoline in compound 40) enhance cytotoxicity by promoting DNA intercalation or kinase inhibition . The target compound’s amino group may enable hydrogen bonding with biological targets, but its lack of aromatic heterocycles (e.g., quinazoline) likely limits anticancer potency .

Comparison with Structural Isomers and Derivatives

Subtle changes in substituent position or identity significantly alter properties.

- Key Observations: Methoxy vs. Isopropyl vs. Methyl: The isopropyl group in introduces steric bulk, which may hinder binding to flat receptor sites (e.g., auxin-binding proteins) . tert-Butyl Substituents: The tert-butyl groups in drastically increase lipophilicity (logP ~5.5 estimated), which could enhance blood-brain barrier penetration but reduce solubility .

Biological Activity

N-(3-Amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, summarizing its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C17H20N2O2

- Molecular Weight : 284.36 g/mol

- CAS Number : Not specified in the sources.

Pharmacological Profile

Recent studies have indicated that compounds with similar structures exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The following sections detail the findings related to the specific compound .

Anticancer Activity

Research into structurally related compounds has revealed that acetamide derivatives can inhibit cancer cell proliferation. For instance, a study on related acetamides demonstrated significant activity against sensitive and resistant cancer cell lines, suggesting that N-(3-Amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide may also possess similar properties. The mechanism often involves the modulation of apoptosis pathways and interference with cell cycle progression .

Antimicrobial Properties

The acetamide scaffold has been associated with varying degrees of antimicrobial activity. Preliminary structure-activity relationship (SAR) studies indicate that modifications to the phenyl groups can enhance efficacy against specific bacterial strains. Compounds similar to N-(3-Amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide have shown moderate activity against gram-positive bacteria, indicating potential for further development as antimicrobial agents .

The biological activity of N-(3-Amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds in this class may inhibit enzymes critical for cancer cell metabolism.

- Modulation of Signaling Pathways : Interference with growth factor signaling pathways has been noted, which can lead to decreased tumor growth.

- Induction of Apoptosis : Similar compounds have been shown to induce apoptosis in cancer cells through various pathways, including caspase activation .

Case Studies

- Study on Acetamide Derivatives : A comprehensive study evaluated a series of acetamide derivatives for their anticancer properties. The results indicated that certain structural modifications led to enhanced potency against various cancer cell lines. The study highlighted the importance of the amino and phenoxy groups in mediating biological effects .

- Antimicrobial Evaluation : Another research effort assessed the antimicrobial efficacy of acetamide derivatives against a panel of pathogens. Specific derivatives exhibited significant inhibitory effects on gram-positive bacteria, suggesting that N-(3-Amino-2-methylphenyl)-2-(2,4-dimethylphenoxy)acetamide could be a candidate for further investigation in infectious disease treatment .

Summary Table of Biological Activities

| Biological Activity | Related Compounds | Observed Effects |

|---|---|---|

| Anticancer | N-(4-(3-Aminophenyl)thiazol-2-ylacetamide | Inhibition of cell proliferation |

| Antimicrobial | Various acetamides | Moderate activity against gram-positive bacteria |

| Apoptosis Induction | Acetamides | Activation of apoptotic pathways |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.